![molecular formula C25H20FN5O B10834319 N-(2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-6-yl)-5-fluoro-1-(pyridin-4-ylmethyl)indole-2-carboxamide](/img/structure/B10834319.png)
N-(2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-6-yl)-5-fluoro-1-(pyridin-4-ylmethyl)indole-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes and reaction conditions for PMID25666693-Compound-128 are not explicitly detailed in the available literature. as a small molecular drug, it is likely synthesized through a series of organic reactions involving common reagents and catalysts used in medicinal chemistry .
Industrial Production Methods: Industrial production methods for PMID25666693-Compound-128 are also not specified in the available sources. Typically, the industrial synthesis of small molecular drugs involves large-scale organic synthesis techniques, including batch and continuous flow processes, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-128 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving PMID25666693-Compound-128 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions involving PMID25666693-Compound-128 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the compound while exhibiting enhanced pharmacological properties .
Scientific Research Applications
PMID25666693-Compound-128 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the interactions between small molecules and TRPV1 . In biology, it helps elucidate the role of TRPV1 in various physiological processes, including pain perception and inflammation . In medicine, PMID25666693-Compound-128 is being investigated for its potential to treat cancer-related pain and other conditions involving TRPV1 . In industry, it serves as a reference compound for developing new TRPV1 antagonists with improved efficacy and safety profiles .
Mechanism of Action
PMID25666693-Compound-128 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By blocking TRPV1, PMID25666693-Compound-128 inhibits the influx of calcium ions, thereby reducing the sensation of pain and inflammation . The molecular targets and pathways involved include the phosphatidylinositol second messenger system, protein kinase C isozymes, and receptor tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PMID25666693-Compound-128 include other TRPV1 antagonists such as capsazepine, AMG 517, and SB-705498 . These compounds share a common mechanism of action but differ in their chemical structures and pharmacological properties .
Uniqueness: PMID25666693-Compound-128 is unique due to its specific binding affinity and selectivity for TRPV1 . Compared to other TRPV1 antagonists, it exhibits a distinct pharmacokinetic profile, making it a valuable tool for studying TRPV1-mediated processes and developing new therapeutic agents .
Properties
Molecular Formula |
C25H20FN5O |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-6-yl)-5-fluoro-1-(pyridin-4-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C25H20FN5O/c26-18-3-5-21-17(12-18)13-23(31(21)15-16-7-9-27-10-8-16)25(32)28-19-4-6-22-20(14-19)29-24-2-1-11-30(22)24/h3-10,12-14H,1-2,11,15H2,(H,28,32) |
InChI Key |
GBRKESHSZHLQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C=CC(=C3)NC(=O)C4=CC5=C(N4CC6=CC=NC=C6)C=CC(=C5)F |
Origin of Product |
United States |
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